molecular formula C8H14Ru.C8H12 B078107 Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) CAS No. 12289-94-0

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)

Cat. No. B078107
CAS RN: 12289-94-0
M. Wt: 319.4 g/mol
InChI Key: POYBJJLKGYXKJH-PHFPKPIQSA-N
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Description

Synthesis Analysis

The synthesis of ruthenium(II) complexes often involves reactions between ruthenium precursors and organic ligands under specific conditions. For instance, efficient synthesis routes have been developed for various ruthenium(II) η^5-dienyl compounds starting from di-μ-chlorodichloro- bis[(1−3η:6−8η)-2,7-dimethyloctadienediyl]diruthenium(IV), indicating a versatile approach to synthesizing bis(dienyl)ruthenium(II) compounds with high yields (Bauer et al., 2000).

Molecular Structure Analysis

Ruthenium complexes can exhibit various coordination geometries, which significantly influence their reactivity and properties. Structural characterization often involves X-ray crystallography, revealing arrangements such as octahedral geometries and cis/trans isomerism, crucial for understanding the complex's behavior in chemical reactions (Bhaumik et al., 2010).

Chemical Reactions and Properties

Ruthenium(II) complexes are renowned for their catalytic capabilities, engaging in reactions such as hydrogenation, [2+2+2] cycloadditions, and olefin metathesis. For example, ruthenium-catalyzed [2+2+2] bis-homo-Diels–Alder cycloadditions of 1,5-cyclooctadiene with alkynyl phosphonates demonstrate the versatility and high efficiency of these complexes in forming complex cyclic structures (Petko et al., 2019).

Physical Properties Analysis

The physical properties of ruthenium(II) complexes, such as solubility, melting points, and stability, are influenced by their molecular structure and the nature of their ligands. These properties are crucial for the application of these complexes in various fields, including catalysis and materials science.

Chemical Properties Analysis

The chemical properties of ruthenium(II) complexes, including their reactivity towards various substrates, their ability to undergo oxidation-reduction reactions, and their ligand exchange dynamics, are central to their applications in catalysis. For instance, the reactivity and mechanism of bis(cyclometalated) ruthenium(II) complexes in C-C coupling reactions highlight the complex interplay of metal centers and ligands in facilitating these transformations (Zhang et al., 2014).

Scientific Research Applications

  • Schweda et al. (2010) explored the reaction of α,β-unsaturated imines with Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II), forming mononuclear ruthenium complexes relevant in ruthenium-catalyzed C–C coupling reactions. These complexes have shown effectiveness as precatalysts in producing heterocyclic compounds through reactions with carbon monoxide and ethylene (Schweda et al., 2010).

  • Yogi et al. (2010) synthesized novel ruthenium(II) complexes featuring an N,N,O-scorpionate ligand using Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II). This complex served as a versatile precursor for synthesizing a range of new ruthenium(II) complexes (Yogi et al., 2010).

  • Goossen et al. (2008) developed a practical and efficient protocol for catalytic hydroamidation reactions using ruthenium trichloride trihydrate instead of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II). This protocol significantly improves the synthetic applicability of Ru-catalyzed hydroamidations (Goossen et al., 2008).

  • Petko et al. (2019) investigated the ruthenium-catalyzed [2+2+2] bis-homo-Diels–Alder cycloaddition between 1,5-cyclooctadiene and alkynyl phosphonates, where various alkynyl phosphonate moieties were compatible with the cycloaddition, yielding tricyclic compounds (Petko et al., 2019).

  • Werner et al. (2000) prepared bis(η3-2-methylallyl)ruthenium(II) complexes from the cycloocta-1.5-diene derivative [Ru(η3-2-MeC3H4)2(η4-C8H12)], demonstrating the versatility of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) in forming complexes with various ligands (Werner et al., 2000).

  • Kitano et al. (2020) synthesized ruthenium complexes bearing a xanthene-based bis(silyl) chelate ligand without CO ligands using Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II). These complexes were characterized by X-ray crystallography and NMR spectroscopy (Kitano et al., 2020).

  • Powell (1974) used Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) in the synthesis of various 1,5-cyclooctadieneruthenium(II) complexes. These complexes react with different ligands to form chelate complexes, highlighting the reactivity and utility of the bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) in coordination chemistry (Powell, 1974).

  • Jabli et al. (2012) immobilized [bis(2-methylallyl)(1,5-cyclooctadienne)ruthenium(II)] on chitosan microspheres, using them as efficient catalysts for the oxidative degradation of acid dyes in the presence of hydrogen peroxide. This application demonstrates the potential of bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) in environmental chemistry (Jabli et al., 2012).

Safety And Hazards

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) is harmful if swallowed, in contact with skin, or if inhaled . If swallowed, it is advised to call a poison center or doctor/physician if you feel unwell . If inhaled, remove the person to fresh air and keep comfortable for breathing .

Future Directions

As a catalyst and pharmaceutical intermediate, Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) has potential applications in asymmetric and Cross-Coupling Catalysis reactions, and in organic chemical synthesis . Its role in the reduction of quinolines suggests potential future directions in the field of organic synthesis.

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;2-methanidylprop-1-ene;ruthenium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.2C4H7.Ru/c1-2-4-6-8-7-5-3-1;2*1-4(2)3;/h1-2,7-8H,3-6H2;2*1-2H2,3H3;/q;2*-1;+2/b2-1-,8-7-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYBJJLKGYXKJH-PHFPKPIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)[CH2-].CC(=C)[CH2-].C1CC=CCCC=C1.[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[CH2-].CC(=C)[CH2-].C1/C=C\CC/C=C\C1.[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)

CAS RN

12289-94-0
Record name 1,5-cyclooctadiene-bis-(2-methylallyl)-ruthenium(II)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
LJ Goossen, M Arndt, M Blanchot… - Advanced Synthesis …, 2008 - Wiley Online Library
A rational catalyst development based on mechanistic and spectroscopic investigations led to the discovery of a new protocol for catalytic hydroamidation reactions that draws on easily …
Number of citations: 59 onlinelibrary.wiley.com
B Erb, E Risto, T Wendling, LJ Gooßen - ChemSusChem, 2016 - Wiley Online Library
In the presence of a catalyst system consisting of a ruthenium/triphos complex and the Brønsted acid trifluoromethanesulfonimide, mixtures of fatty acids and aliphatic alcohols are …
E Öchsner, K Schneiders, K Junge, M Beller… - Applied Catalysis A …, 2009 - Elsevier
The enantioselective hydrogenation of methyl acetoacetate (MAA) was studied in detail using a ruthenium-monodentate binaphthophosphepine complex in a homogeneous solution …
Number of citations: 30 www.sciencedirect.com
PB Kettler - Organic process research & development, 2003 - ACS Publications
This short review article presents an overview of the preparation of platinum group metal complexes that are utilized as catalysts or catalyst precursors. The organization of this article …
Number of citations: 127 pubs.acs.org
E Öchsner, MJ Schneider, C Meyer, M Haumann… - Applied Catalysis A …, 2011 - Elsevier
In the last years Supported Ionic Liquid Phase (SILP) catalysis has attracted growing interest for continuous gas phase reactions. The concept combines in a unique manner the …
Number of citations: 70 www.sciencedirect.com
J Hwang, G Kwak, YJ Lee, YT Kim, I Jeong… - Journal of Materials …, 2015 - pubs.rsc.org
Metal/ordered mesoporous aluminosilicates (OMAS) have received great attention as bifunctional Fischer–Tropsch (FT) catalysts that directly convert syngas into liquid fuels. However, …
Number of citations: 12 pubs.rsc.org
MJ Schneider, M Haumann, P Wasserscheid - Journal of Molecular …, 2013 - Elsevier
Based on the recently reported asymmetric hydrogenation of methyl acetoacetate in a continuous-flow, gas phase reaction using Supported Ionic Liquid Phase (SILP) catalysis, this …
Number of citations: 26 www.sciencedirect.com
MI Qadir, F Bernardi, JD Scholten, DL Baptista… - Applied Catalysis B …, 2019 - Elsevier
The direct conversion of carbon dioxide to hydrocarbons is one of the key solutions to both the reduction of the greenhouse effect and the sustainable production of fuels and lubricants. …
Number of citations: 41 www.sciencedirect.com
D Forberg - 2016 - epub.uni-bayreuth.de
2. Summary The aim of this thesis was the preparation, characterization, and catalytic application of novel metal@ SiCN catalysts. For this purpose, aminopyridinato complexes were …
Number of citations: 7 epub.uni-bayreuth.de
JR Cabrero-Antonino, E Alberico, K Junge… - Chemical …, 2016 - pubs.rsc.org
A broad range of secondary and tertiary amides has been hydrogenated to the corresponding amines under mild conditions using an in situ catalyst generated by combining [Ru(acac)3]…
Number of citations: 103 pubs.rsc.org

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